
Apigenin 7-glucuronide
Übersicht
Beschreibung
Apigenin 7-glucuronide (C₂₁H₁₈O₁₁, molecular weight: 446.36, CAS: 29741-09-1) is a flavonoid-7-O-glucuronide derivative of apigenin, a 4′,5,7-trihydroxyflavone. This compound is characterized by a glucuronic acid moiety attached to the 7-hydroxy position of apigenin, enhancing its water solubility compared to the aglycone form . It is naturally found in plants such as Scutellaria species, Phlomis tuberosa, Medicago sativa (alfalfa), and artichoke (Cynara scolymus) .
This compound exhibits diverse biological activities, including anti-inflammatory, antitumor, and antihypertensive effects. Notably, it inhibits matrix metalloproteinases (MMPs) with IC₅₀ values of 12.87 μM (MMP-3), 22.39 μM (MMP-8), 17.52 μM (MMP-9), and 0.27 μM (MMP-13), indicating potent specificity for MMP-13 . It is also used as a reference standard in pharmacological research due to its high purity (≥98%) and well-characterized structure validated via NMR, MS, and HPLC .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Apigenin-7-glucuronid beinhaltet typischerweise die enzymatische Glucuronidierung von Apigenin. Dieser Prozess kann unter Verwendung von Uridindiphosphat-Glucuronosyltransferase (UGT)-Enzymen durchgeführt werden, die den Transfer von Glucuronsäure von Uridindiphosphat-Glucuronsäure auf Apigenin katalysieren . Die Reaktion wird üblicherweise in einem wässrigen Puffer bei einem pH-Wert von etwa 7,4 und einer Temperatur von 37 °C durchgeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion von Apigenin-7-glucuronid kann durch Biotransformationsprozesse unter Verwendung von mikrobiellen oder pflanzlichen Zellkulturen erreicht werden, die UGT-Enzyme exprimieren . Diese Methoden bieten eine nachhaltige und effiziente Möglichkeit, die Verbindung im großen Maßstab zu produzieren .
Analyse Chemischer Reaktionen
Anti-inflammatory Action
Apigenin 7-glucuronide possesses anti-inflammatory properties .
- It can reduce the release of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages .
- Apigenin-7-O-β-D-glucuronide (A7G) isolated from Urera aurantiaca reduced LPS-augmented NO release from 30.7% at 1 μg/mL, reaching a maximum effect of 97.1% at 10 μg/mL .
- A7G reduced TNF-α production by 26.2% and 83.8% at 5 and 10 μg/mL, respectively .
- It can suppress LPS-induced mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and TNF-α .
- This compound inhibits Matrix Metalloproteinases (MMP) activities, with IC50 values of 12.87, 22.39, 17.52, 0.27 μM for MMP-3, MMP-8, MMP-9, and MMP-13, respectively .
- Apigenin-7-O-β-D-glucuronide inhibits modified low-density lipoprotein uptake and foam cell formation in macrophages .
- It can protect mice from LPS-induced endotoxin shock by inhibiting pro-inflammatory cytokine production .
Impact on Cancer Cells
Apigenin-7-O-glucoside has demonstrated a cytotoxic effect on HCT116 cells . It was observed that Apigenin-7-O-glucoside was more effective compared to apigenin in the reduction of cell viability and induction of cell death of HCT116 cells . Treatment with both compounds resulted in chromatin condensation, apoptotic bodies formation, and apoptotic genes expression in HCT116 cells, but the apigenin-7-O-glucoside required a lower concentration to achieve the same effect .
Glucosylation
Apigenin can be glucosylated using enzymatic reactions with glycosyltransferases (GT) . An engineered C. glutamicum cell factory system can be used for glucosylation of apigenin with a high yield of glucosides production .
- The production of apigenin glucosides can be controlled under different temperatures, yielding various products such as apigenin-4'-O-β-glucoside (APG1), apigenin-7-O-β-glucoside (APG2), apigenin-4',7-O-β-diglucoside (APG3), and apigenin-4',5-O-β-diglucoside (APG4) .
Table of Apigenin Glucosides Production by Engineered C. glutamicum
Apigenin Glucoside | Production Level (mM) |
---|---|
Apigenin-4'-O-β-glucoside | 4.2 |
Apigenin-7-O-β-glucoside | 0.6 |
Apigenin-4',7-O-β-diglucoside | 1.7 |
Apigenin-4',5-O-β-diglucoside | 2.1 |
Hydrolysis
Apigenin-7-O-glucoside can undergo hydrolysis, which affects its antioxidant activity .
- The antioxidant activity of apigenin is higher than that of apigenin-7-O-glucoside, suggesting that the antioxidant activity increases as a result of the hydrolysis process .
Antioxidant Activity of Apigenin-7-O-glucoside and Apigenin in ABTS Radical Scavenging Tests
Compound | EC50 (mg/mL) |
---|---|
Apigenin-7-O-glucoside | 5.49 ± 0.74 |
Apigenin | 0.68 ± 0.01 |
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Apigenin 7-glucuronide is a flavonoid glycoside that exhibits several biological activities. Its mechanisms of action include:
- Antioxidant Activity : this compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in activated macrophages, suggesting its role in managing inflammatory conditions .
- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptotic proteins .
Anti-inflammatory Applications
Research has shown that this compound can significantly reduce inflammation markers in vitro. For instance, in a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound exhibited a maximum inhibitory effect on TNF-α release at concentrations as low as 10 μg/mL, demonstrating its potential for treating inflammatory diseases .
Antioxidant Applications
The compound's antioxidant capacity has been validated through various assays, indicating its effectiveness in neutralizing reactive oxygen species (ROS). This property is crucial for preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases .
Anticancer Applications
This compound has been studied for its anticancer effects, particularly against colon cancer cells. It has shown to induce apoptosis more effectively than its parent compound, apigenin, suggesting enhanced bioactivity due to glucuronidation. The compound's mechanism includes the activation of intrinsic and extrinsic apoptotic pathways, leading to cell death in cancerous cells .
Case Studies and Research Findings
Wirkmechanismus
Apigenin-7-glucuronide exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Apigenin-7-glucuronide inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, reducing the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Table 1: Structural and Functional Comparison of Apigenin 7-Glucuronide with Analogous Flavonoids
Compound | Structure | Key Substitutions | Key Biological Activities | Primary Sources |
---|---|---|---|---|
This compound | Apigenin + glucuronic acid (C7) | Glucuronide at C7 | MMP inhibition, antioxidant, anti-inflammatory | Scutellaria, artichoke |
Luteolin 7-glucuronide | Luteolin + glucuronic acid (C7) | Glucuronide at C7, 3′-OH | Cholesterol-lowering, antioxidant | Perilla frutescens |
Apigenin 7-glucoside | Apigenin + glucose (C7) | Glucoside at C7 | Antioxidant, anti-inflammatory | Anthemideae plants |
Chrysin 7-glucuronide | Chrysin + glucuronic acid (C7) | Glucuronide at C7, no B-ring OH | Anti-inflammatory, neuroprotective | Scutellaria species |
Scutellarin | Apigenin + glucuronic acid (C7)* | Glucuronide at C7, 6-OH | Neuroprotective, cardiovascular benefits | Scutellaria baicalensis |
*Scutellarin is structurally distinct from this compound, with additional hydroxylation at the C6 position .
Cholesterol-Lowering Effects
- Luteolin 7-glucuronide: Dominant in Perilla frutescens leaf extracts, shows dose-dependent cholesterol reduction in HepG2 cells. However, synergistic effects with other phenolics (e.g., chlorogenic acid, caffeic acid) contribute to overall efficacy .
- Apigenin (aglycone) : At 50–200 mg/kg doses, reduces blood lipids and lipid peroxidation in rodents but requires higher concentrations than its glucuronide form for similar effects .
- This compound: Not directly linked to cholesterol-lowering in the provided evidence but shares structural motifs with active compounds.
MMP Inhibition
- This compound : Most potent against MMP-13 (IC₅₀: 0.27 μM), critical in osteoarthritis and cancer metastasis .
- Luteolin 7-glucuronide: No reported MMP inhibition, highlighting functional divergence despite structural similarity.
Extraction and Quantitation
Table 2: Extraction Efficiency and Concentration in Plant Sources
Compound | Optimal Solvent | Concentration in Source | Key Extraction Challenge |
---|---|---|---|
This compound | Ethanol/water (50–70%) | 41.77 mg/100 g DW (herb extracts) | Degradation at >70% ethanol |
Luteolin 7-glucuronide | Ethanol/water (50%) | ~15–20 mg/g in Perilla leaves | Co-extraction with other phenolics |
Scutellarin | Water or low ethanol | 172.13 mg/100 g DW | Requires mild conditions to preserve structure |
- This compound extraction is optimized at 50–70% ethanol, beyond which yields decline due to glucuronide instability .
- Ultrasound-assisted extraction increases this compound content in artichoke by-products, unlike luteolin derivatives .
Pharmacokinetic and Bioavailability Differences
- Glucuronides vs. Glucosides : this compound’s glucuronic acid group enhances solubility but may reduce intestinal absorption compared to apigenin 7-glucoside, which is more lipophilic .
- Metabolism : this compound is a Phase II metabolite of apigenin, often regenerating the aglycone via gut microbiota β-glucuronidase activity .
Biologische Aktivität
Apigenin 7-glucuronide (A7G) is a flavonoid glycoside derived from apigenin, known for its various biological activities. This article explores the pharmacological properties of A7G, focusing on its anti-inflammatory, antioxidant, and anticancer effects, supported by data tables and case studies.
Overview of this compound
A7G is primarily found in plants and is recognized for its potential health benefits. It is formed through the glucuronidation of apigenin, enhancing its solubility and bioavailability. Research indicates that A7G exhibits several pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.
Anti-Inflammatory Activity
A significant body of research has demonstrated the anti-inflammatory properties of A7G. One study showed that A7G inhibits lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages by modulating key signaling pathways.
- Cytokine Inhibition : A7G significantly reduces the release of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in a dose-dependent manner without affecting cell viability .
- Signaling Pathways : The compound inhibits the activation of mitogen-activated protein kinase (MAPK) pathways, particularly p38 MAPK and extracellular signal-regulated kinase (ERK), which are crucial for inflammatory responses .
Case Study Findings
A study involving Urera aurantiaca demonstrated that A7G reduced LPS-induced NO release by up to 97.1% at a concentration of 10 µg/mL, highlighting its potent anti-inflammatory effects .
Concentration (µg/mL) | NO Release Inhibition (%) |
---|---|
1 | 30.7 |
10 | 97.1 |
1000 | 96.3 |
Antioxidant Activity
The antioxidant capabilities of A7G have also been investigated. Although some studies suggest limited antioxidant activity compared to other flavonoids, A7G's hydrolysis products may exhibit enhanced effects.
Comparative Antioxidant Activity
In a comparative study, apigenin showed significantly higher antioxidant activity than A7G in DPPH and ABTS radical scavenging assays .
Compound | DPPH EC50 (mg/mL) | ABTS EC50 (mg/mL) |
---|---|---|
Apigenin | 0.68 | 5.49 |
Apigenin-7-O-glucoside | Not significant | Not significant |
Cytotoxic Effects
A7G has shown promising results in cancer research, particularly against colon cancer cells. Studies indicate that it induces apoptosis more effectively than apigenin itself.
- Cell Viability Reduction : A study reported that A7G required lower concentrations to achieve similar cytotoxic effects as apigenin on HCT116 colon cancer cells .
- Membrane Integrity Disruption : A permeability assay revealed that A7G compromises the plasma membrane integrity of Candida albicans faster than apigenin, indicating its potential as an antifungal agent as well .
Q & A
Basic Research Questions
Q. What are the primary methods for identifying and characterizing Apigenin 7-glucuronide in plant extracts?
- Methodological Answer : this compound is commonly identified using HPLC-UV coupled with reference standards. For example, in Lactuca serriola leaf extracts, it was resolved at specific retention times using a C18 column and gradient elution with UV detection at 266–338 nm . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, with key signals at δ 6.46 (H-6), 6.86 (H-8), and 7.95 ppm (H-2′/H-6′) in the ¹H NMR spectrum . Mass spectrometry (MS) is critical for molecular weight verification (m/z 446.36 for [M+H]⁺) .
Q. How can researchers ensure the stability of this compound during experimental workflows?
- Methodological Answer : Stability studies should include pH-dependent degradation assays (e.g., simulated gastric/intestinal fluids) and light sensitivity tests. Storage at –20°C in anhydrous DMSO or methanol is recommended to prevent hydrolysis of the glucuronide moiety . For in vitro assays, avoid prolonged exposure to room temperature and use antioxidant buffers (e.g., 0.1% ascorbic acid) to mitigate oxidative degradation .
Q. What are the natural sources of this compound, and how does its concentration vary across species?
- Methodological Answer : The compound is abundant in Ajuga multiflora, Lactuca serriola, and Verbena officinalis . Quantification via HPLC-UV or LC-MS/MS reveals significant interspecies variation; for example, Verbena officinalis contains ~0.8% w/w in aerial parts , while Lactuca serriola shows lower concentrations (~0.2% w/w) . Metabolomic databases (e.g., PubChem, KNApSAcK) provide comparative phytochemical profiles .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in this compound’s reported bioactivities (e.g., MMP inhibition vs. anti-inflammatory effects)?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell type, concentration ranges). For MMP inhibition (IC₅₀: 0.27–22.39 μM across MMP-3, -8, -9, -13) , use recombinant enzymes and standardized substrates (e.g., fluorogenic peptides). For anti-inflammatory assays (e.g., TNF-α suppression), employ primary macrophages and validate results with siRNA knockdown of target pathways . Cross-validate findings using isotopic labeling or structural analogs (e.g., luteolin 7-glucuronide) to isolate structure-activity relationships .
Q. How can researchers design in vivo studies to distinguish this compound’s effects from its aglycone (apigenin)?
- Methodological Answer : Administer this compound and apigenin separately in pharmacokinetic studies, monitoring plasma/tissue levels via LC-MS/MS. Use β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) to block hydrolysis and confirm intact compound bioavailability . For mechanistic studies, employ knockout models (e.g., UDP-glucuronosyltransferase-deficient mice) to assess metabolic conversion .
Q. What are the best practices for analyzing this compound’s interactions with other phytochemicals in complex matrices?
- Methodological Answer : Use orthogonal separation techniques (e.g., HILIC for polar metabolites, reversed-phase for apolar compounds) combined with high-resolution MS. Molecular networking tools (e.g., GNPS) can map co-occurring metabolites in plant extracts . For synergistic/antagonistic effects, apply isobolographic analysis or Chou-Talalay combination indices in cell-based assays .
Q. Handling Contradictions in Literature
- Example : While some studies report this compound as a potent MMP inhibitor, others emphasize its limited bioavailability. To reconcile this, researchers should:
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFOLLJCGUCDQP-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183893 | |
Record name | Apigenin 7-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29741-09-1 | |
Record name | Apigenin 7-O-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29741-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apigenin 7-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029741091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apigenin 7-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 29741-09-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APIGENIN 7-O-.BETA.-D-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CQ5KB3CH0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.